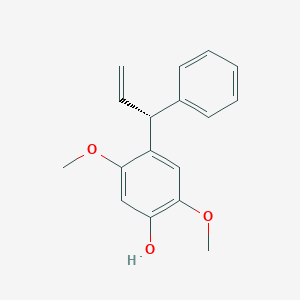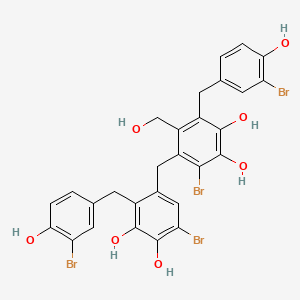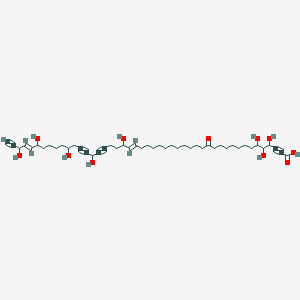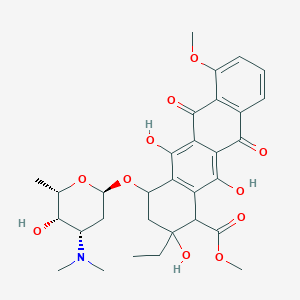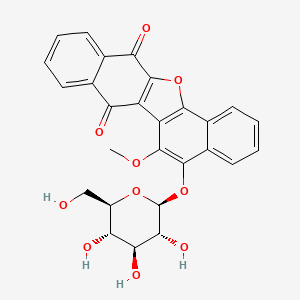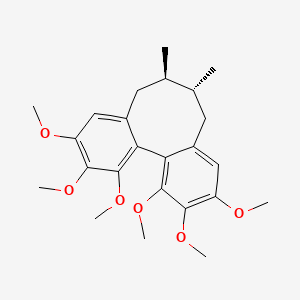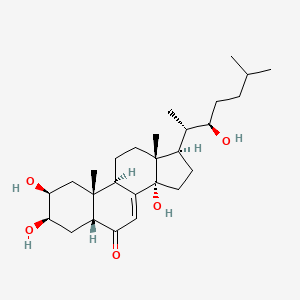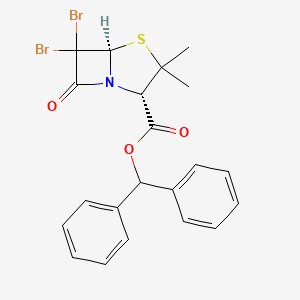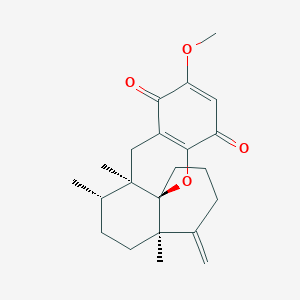
Alangine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alangine is a natural product found in Alangium salviifolium with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Alangine, a major phytochemical in Alangium salviifolium, has been a subject of interest for its antimicrobial properties. Alangium salviifolium, a plant used in Indian traditional medicine, has parts like roots and fruits used for various treatments, but its antimicrobial activity, particularly of alangine, had not been scientifically established until recent studies. Research demonstrated the efficacy of Alangium salviifolium in antimicrobial applications, underscoring the potential of alangine in this field (Pandian, Banu, & Ganesan, 2006).
Pharmacological Update
Alangium salviifolium, which contains alangine, has been used traditionally for treating various diseases. Modern scientific literature reports its potential efficacy against multiple conditions such as hypertension, diabetes, epilepsy, and cancer. The plant is known to contain several bioactive phytochemicals like alangine, highlighting its therapeutic potential. This review brings forward the traditional uses, phytochemical constituents like alangine, and evidence-based studies on the pharmacological effects of Alangium salviifolium (Panara et al., 2016).
Chemical Studies
The study and isolation of alangine from Alangium plants have been a significant part of chemical research. Two new Alangium alkaloids, including alangine, were isolated from Alangium lamarckii. This research is crucial for understanding the chemical structure and properties of alangine, laying the groundwork for further pharmacological studies (Itoh, Ikuta, Tanahashi, & Nagakura, 2000).
Synthesis and Structural Analysis
The first total synthesis of alangine, a novel monoterpenoid isoquinoline alkaloid, was achieved, confirming its structure and stereochemistry. This synthesis is vital for the development of alangine-based pharmacological applications, as it allows for more in-depth study and potential modification of the compound (Takayama, Arai, Kitajima, & Aimi, 2002).
Comprehensive Review of Pharmacological and Phytochemical Studies
Alangium salvifolium, which contains alangine, has been extensively studied for its pharmacological and phytochemical properties. This review consolidates traditional uses, phytochemical constituents, and pharmacological effects, providing a comprehensive overview of the plant's potential in various treatments, including diabetes and arthritis (Shravya, Vinod, & Sunil, 2017).
Eigenschaften
Produktname |
Alangine |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2S,11bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-10-ol |
InChI |
InChI=1S/C18H25NO3/c1-3-12(11-20)13-4-6-19-7-5-14-9-18(22-2)17(21)10-15(14)16(19)8-13/h3,9-10,12-13,16,20-21H,1,4-8,11H2,2H3/t12-,13-,16-/m0/s1 |
InChI-Schlüssel |
RXHZLYKOFROSQK-XEZPLFJOSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H]3C[C@H](CCN3CCC2=C1)[C@H](CO)C=C)O |
Kanonische SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C(CO)C=C)O |
Synonyme |
alangine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




